molecular formula C18H24N6 B6438067 4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2371848-40-5

4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6438067
CAS No.: 2371848-40-5
M. Wt: 324.4 g/mol
InChI Key: URYCRAMJHJUEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperazine derivative under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridine, piperazine, and pyrimidine moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-2-9-24(8-1)18-20-7-5-17(21-18)23-12-10-22(11-13-23)15-16-4-3-6-19-14-16/h3-7,14H,1-2,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYCRAMJHJUEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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